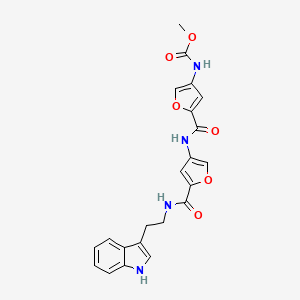
Proximicin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Proximicin C is a natural product found in Verrucosispora with data available.
Aplicaciones Científicas De Investigación
Anticancer Potential
Proximicin C, along with its analogs Proximicin A and B, has been identified as a bioactive chemical with potential in cancer treatment. Specifically, Proximicin C has shown promising results in breast cancer research. In a study, Proximicin C demonstrated a potent cytostatic effect against human breast cancer cells [MCF 7] and high binding affinity to Human epidermal growth factor receptor 2 (HER2), a gene linked to breast cancer development. This suggests that Proximicin C could be a potential therapeutic candidate for breast cancer treatment, particularly in HER2-positive cases (T. Aung, 2022).
Cytotoxicity and Cell-Cycle Regulation
Further research has revealed that Proximicin C exhibits significant cytotoxicity against various carcinoma cell lines. It activates cell-cycle regulatory proteins, inducing the transition of cells from G1 to S phase, and can induce up-regulation of p53 and p21 in gastric adenocarcinoma cells. These properties make Proximicin C an attractive target for the development of anticancer drugs (F. Brucoli et al., 2012).
Structural Analysis and Synthesis
Research has also focused on the total synthesis of Proximicin A-C and the development of new furan-based DNA-binding agents. These studies are crucial for understanding the structural and functional aspects of Proximicin C and its potential application in targeted cancer therapy (Falko E. Wolter et al., 2009).
Antibacterial Activity
In addition to its anticancer properties, Proximicin C has shown notable antibacterial activity. It has been effective against antibiotic-resistant Gram-positive cocci, which points to its potential use in treating bacterial infections, especially those resistant to traditional antibiotics (F. Brucoli et al., 2012).
Molecular Mechanism of Action
Understanding the molecular mechanism of action of Proximicin C is vital for its development as a therapeutic agent. Studies have shown that Proximicin C and its analogs do not bind to DNA like other cytotoxic natural DNA binders. This unique action could lead to different cytotoxic activities and may offer new pathways for cancer treatment (A. Denisiuk et al., 2013).
Propiedades
Nombre del producto |
Proximicin C |
|---|---|
Fórmula molecular |
C22H20N4O6 |
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
methyl N-[5-[[5-[2-(1H-indol-3-yl)ethylcarbamoyl]furan-3-yl]carbamoyl]furan-3-yl]carbamate |
InChI |
InChI=1S/C22H20N4O6/c1-30-22(29)26-15-9-19(32-12-15)21(28)25-14-8-18(31-11-14)20(27)23-7-6-13-10-24-17-5-3-2-4-16(13)17/h2-5,8-12,24H,6-7H2,1H3,(H,23,27)(H,25,28)(H,26,29) |
Clave InChI |
OHKHJUCMNWFOEB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=COC(=C1)C(=O)NC2=COC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Sinónimos |
proximicin C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



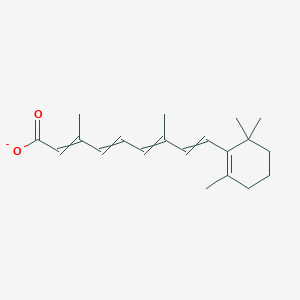

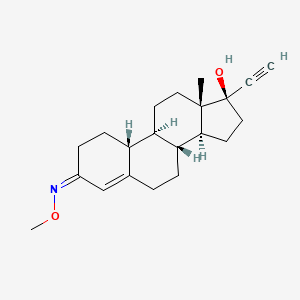

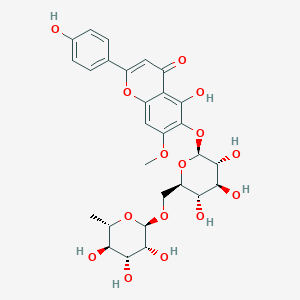
![[(1S,4S,5S,12S,15S,16S)-2,13-dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24-trithia-3,14-diazahexacyclo[10.9.3.01,14.03,12.04,10.015,20]tetracosa-6,9,17,19-tetraen-5-yl] (2R)-2-hydroxy-2-phenylacetate](/img/structure/B1263724.png)
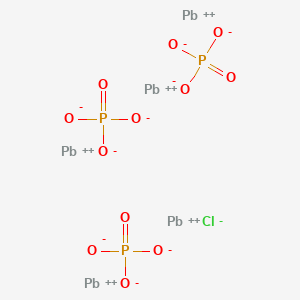
![(1R,3S,5E,7E,11S,12S,13R,15S,16S,17S,19S,23R,25R,27Z,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11-[(2S,3S,4R)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-33-[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B1263726.png)
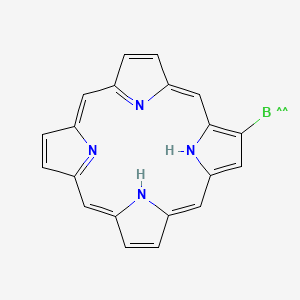
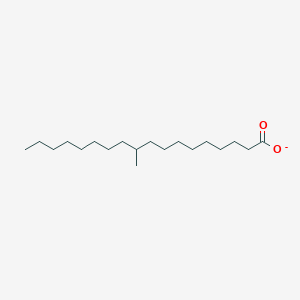
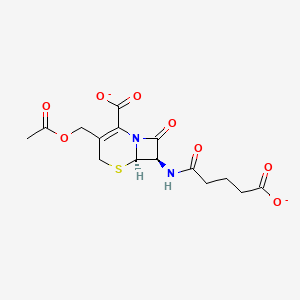
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-pyrrolidinyl]-2,6-difluorobenzenesulfonamide](/img/structure/B1263731.png)
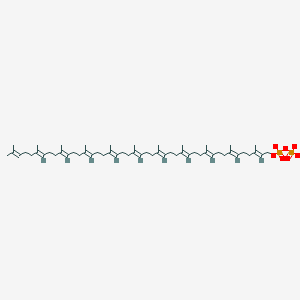
![(2R,3S,5R,6S)-4-{[amino(iminio)methyl]amino}-2,3,5,6-tetrahydroxycyclohexyl phosphate](/img/structure/B1263734.png)